molecular formula C12H19NO3 B2475912 Tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate CAS No. 1823258-79-2

Tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate

Cat. No.: B2475912
CAS No.: 1823258-79-2
M. Wt: 225.288
InChI Key: COCRLKAZOXBNCU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a tert-butyl group and a prop-2-yn-1-yl group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and propargyl bromide. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a morpholine ring and the combination of tert-butyl and prop-2-yn-1-yl groups. These structural elements contribute to its distinct reactivity and applications in various fields .

Properties

IUPAC Name

tert-butyl 2-prop-2-ynylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-6-10-9-13(7-8-15-10)11(14)16-12(2,3)4/h1,10H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCRLKAZOXBNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823258-79-2
Record name tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate
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